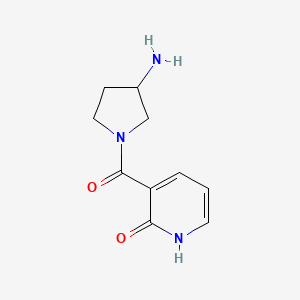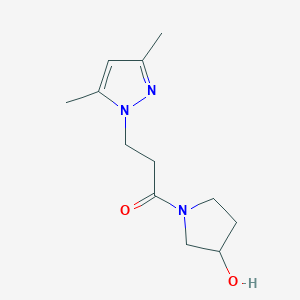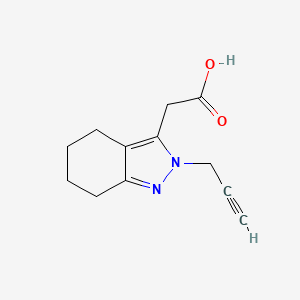
6-(1,5-二甲基-1H-吡唑-3-基)嘧啶-4-胺
描述
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗利什曼原虫和抗疟疾活性
含吡唑的化合物,如6-(1,5-二甲基-1H-吡唑-3-基)嘧啶-4-胺,以其多种药理作用而闻名,包括有效的抗利什曼原虫和抗疟疾活性 . 例如,化合物13表现出优异的抗前鞭毛体活性(IC 50 = 0.018),其活性分别是标准药物米替福新(IC 50 = 3.130)和两性霉素B脱氧胆酸盐(IC 50 = 0.047)的174倍和2.6倍 . 此外,目标化合物14和15分别对伯氏疟原虫表现出70.2%和90.4%的抑制效果 .
合成技术
吡唑核的合成采用多种策略,如多组分法、偶极环加成、肼与羰基体系的环缩合、杂环体系和多组分法 . 这些技术可用于合成6-(1,5-二甲基-1H-吡唑-3-基)嘧啶-4-胺。
生物活性
吡唑在药物化学、药物发现、农药化学、配位化学和有机金属化学中具有广泛的应用 . 它们已用作生物活性化学物质合成和各种介质中反应的支架 .
抗菌和抗癌活性
4,6-二取代的1-苯基-1H-吡唑并[3,4-d]嘧啶表现出良好的抗菌和抗癌活性 . 这表明6-(1,5-二甲基-1H-吡唑-3-基)嘧啶-4-胺可能具有类似的活性。
抗炎活性
发现吡唑化合物具有抗炎特性 . 这表明6-(1,5-二甲基-1H-吡唑-3-基)嘧啶-4-胺可能用于治疗炎症性疾病。
抗真菌活性
吡唑化合物也被发现具有抗真菌特性 . 这表明6-(1,5-二甲基-1H-吡唑-3-基)嘧啶-4-胺可能用于治疗真菌感染。
作用机制
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a wide range of targets, including enzymes, receptors, and ion channels .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by molecular simulation studies of related compounds .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in signal transduction, enzymatic activity, and cellular metabolism .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can influence its bioavailability, can be inferred from its chemical structure .
Result of Action
Related compounds have been shown to exert various biological effects, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
生化分析
Biochemical Properties
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in enzyme inhibition and modulation. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .
Additionally, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine has been found to interact with other proteins and biomolecules, including DNA and RNA . These interactions can influence gene expression and cellular signaling pathways, further highlighting the compound’s biochemical significance.
Cellular Effects
The effects of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting anti-apoptotic proteins . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation .
Furthermore, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine influences gene expression by modulating transcription factors and epigenetic markers . This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding results in the inhibition of enzyme activity, leading to downstream effects on cell cycle regulation and apoptosis.
In addition to enzyme inhibition, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can also interact with nucleic acids, affecting gene expression and transcriptional regulation . These interactions can alter the expression of genes involved in cell proliferation, differentiation, and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can lead to sustained inhibition of target enzymes and persistent effects on cellular function .
Dosage Effects in Animal Models
The effects of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and induce apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can influence metabolite levels, leading to changes in cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . These interactions can influence the localization and activity of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine, affecting its overall efficacy and potency.
Subcellular Localization
The subcellular localization of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can be targeted to the mitochondria, where it affects cellular metabolism and apoptotic pathways . Post-translational modifications, such as phosphorylation and acetylation, can further influence the subcellular localization and activity of the compound .
属性
IUPAC Name |
6-(1,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFMXOZZUFAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491620.png)


![2-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491626.png)




![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)


